SJ1461

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18ClN7OS2 |

|---|---|

Molecular Weight |

484.0 g/mol |

IUPAC Name |

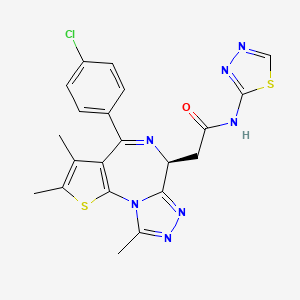

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C21H18ClN7OS2/c1-10-11(2)32-20-17(10)18(13-4-6-14(22)7-5-13)24-15(19-27-26-12(3)29(19)20)8-16(30)25-21-28-23-9-31-21/h4-7,9,15H,8H2,1-3H3,(H,25,28,30)/t15-/m0/s1 |

InChI Key |

AXQYYKHQHMDBFK-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=NN=CS4)C5=CC=C(C=C5)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=NN=CS4)C5=CC=C(C=C5)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: SJ1461, a Novel BET Inhibitor for Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ1461 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with significant preclinical activity in acute leukemia models. Developed by researchers at the University of Belgrade and St. Jude Children's Research Hospital, this compound demonstrates high affinity for BRD4 and BRD2, key epigenetic readers that are critical for the transcription of oncogenes such as MYC. By disrupting the interaction between BET proteins and acetylated histones, this compound leads to the downregulation of key oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis in leukemia cells. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental methodologies for this compound.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins, particularly BRD4 and BRD2.[1] In acute leukemia, BRD4 is a critical co-activator for the transcription of key oncogenes, most notably MYC, which drives cell proliferation and inhibits differentiation. By displacing BRD4 from chromatin, this compound effectively suppresses the transcription of MYC and its target genes, leading to cell cycle arrest and apoptosis.[2]

A co-crystal structure of this compound with the first bromodomain of BRD4 (BRD4-BD1) reveals that its high affinity is due to specific polar interactions with amino acid residues Asn140 and Tyr139 within the AZ/BC loops of the binding pocket.[1]

Signaling Pathway

The primary signaling pathway disrupted by this compound in acute leukemia is the BET protein-mediated transcriptional activation of oncogenes.

Caption: Mechanism of action of this compound in inhibiting MYC transcription.

Quantitative Data

In Vitro Potency

This compound exhibits potent inhibitory activity against BET bromodomains and demonstrates significant cytotoxicity in various acute leukemia cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) |

| Biochemical Assays | ||

| BRD4 (BD1) | TR-FRET | 6.5[1] |

| BRD4 (BD2) | TR-FRET | 0.2 |

| BRD2 (BD1) | TR-FRET | 1.6[1] |

| BRD2 (BD2) | TR-FRET | 0.1 |

| Cellular Assays | ||

| MV4-11 (AML) | Cell Viability | 20 |

| MOLM-13 (AML) | Cell Viability | 10.2 |

| NALM-16 (ALL) | Cell Viability | 3.6[1] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in female CD1 mice have demonstrated that this compound is orally bioavailable.

| Parameter | Route | Dose (mg/kg) | Value |

| Clearance (Cl) | IV | 1 | 10.6 mL/min/kg |

| Volume of Distribution (Vss) | IV | 1 | 0.8 L/kg |

| Elimination Half-life (t1/2) | IV | 1 | 1.5 h |

| Bioavailability | Oral | 3 & 10 | High |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This protocol outlines a general method for assessing the binding affinity of this compound to BET bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a dye-labeled streptavidin acts as the acceptor. Inhibition of the interaction by this compound leads to a decrease in the FRET signal.

Materials:

-

GST-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16)

-

Terbium-labeled anti-GST antibody

-

Dye-labeled streptavidin

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound (serially diluted)

-

384-well, low-volume assay plates

Procedure:

-

Prepare a mixture of GST-BRD4-BD1 and biotinylated histone H4 peptide in assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the protein-peptide mixture to the wells.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a detection mixture containing terbium-labeled anti-GST antibody and dye-labeled streptavidin in assay buffer.

-

Add the detection mixture to the wells.

-

Incubate for 60-120 minutes at room temperature in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the TR-FRET binding assay.

Cellular Viability Assay

This protocol measures the effect of this compound on the growth and viability of acute leukemia cell lines.

Principle: Assays like CellTiter-Glo® measure the amount of ATP, which is indicative of metabolically active cells. A decrease in ATP levels corresponds to reduced cell proliferation or increased cell death.

Materials:

-

Acute leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for MYC Protein Expression

This protocol is for assessing the downstream effect of this compound on the expression of the oncoprotein MYC.

Principle: Western blotting uses antibodies to detect the levels of a specific protein in a cell lysate, providing a semi-quantitative measure of protein expression.

Materials:

-

MV4-11 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Treat MV4-11 cells with this compound (e.g., 100 nM and 1 µM) or DMSO for 6 hours.

-

Harvest cells and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the MYC band intensity to the β-actin band intensity.

Caption: Workflow for Western Blot analysis of MYC expression.

Conclusion

This compound is a promising, potent, and orally bioavailable BET inhibitor with a clear mechanism of action in acute leukemia. Its ability to effectively suppress the expression of the key oncogene MYC translates to significant anti-leukemic activity in preclinical models. The data presented in this guide support the continued development of this compound as a potential therapeutic agent for patients with acute leukemia. Further in vivo efficacy studies in patient-derived xenograft models are warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Binding Affinity of SJ1461 for BRD4 and BRD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the novel BET inhibitor, SJ1461, for the bromodomains of BRD4 and BRD2. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and diagrams of relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound is a potent, orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It demonstrates high affinity for the individual bromodomains (BD1 and BD2) of both BRD2 and BRD4. The inhibitory activity of this compound is summarized in the table below, presented as half-maximal inhibitory concentration (IC50) values.

| Target Protein | Bromodomain | IC50 (nM) |

| BRD2 | BD1 | 1.6[1][2] |

| BD2 | 0.1[1] | |

| BRD4 | BD1 | 6.5[1][2] |

| BD2 | 0.2[1] |

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of small molecule inhibitors to bromodomains is critical for their characterization. While the specific protocol for this compound is detailed in its primary publication, this section outlines a representative and widely used methodology, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a standard method for quantifying such interactions in a high-throughput format.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the interaction between a bromodomain and a biotinylated, acetylated histone peptide by a competitive inhibitor.

Materials and Reagents:

-

Recombinant human BRD2 (BD1 and BD2) and BRD4 (BD1 and BD2) proteins, typically with a purification tag (e.g., His-tag).

-

Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac).

-

Europium (Eu3+) chelate-labeled anti-His antibody (Donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) or another suitable acceptor fluorophore.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Test compound (this compound) serially diluted in DMSO.

-

384-well low-volume black plates.

-

A microplate reader capable of TR-FRET measurements.

Experimental Workflow:

Caption: TR-FRET Experimental Workflow for this compound Binding Affinity.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

-

Reagent Preparation:

-

The BRD protein is mixed with the Europium-labeled anti-His antibody.

-

The biotinylated histone peptide is mixed with Streptavidin-APC.

-

-

Assay Plate Setup: The diluted this compound, positive controls (e.g., a known pan-BET inhibitor like JQ1), and negative controls (DMSO vehicle) are added to the wells of a 384-well plate.

-

Reaction Assembly: The BRD protein/antibody mix is added to the wells, followed by the peptide/Streptavidin-APC mix.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a compatible plate reader. The plate is excited at approximately 340 nm, and emissions are read at both 620 nm (Europium donor) and 665 nm (APC acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission (665 nm / 620 nm) is calculated. The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways Involving BRD4 and BRD2

BRD4 and BRD2 are key epigenetic readers that play crucial roles in transcriptional regulation. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which serves to recruit transcriptional machinery to specific gene loci. Inhibition of BRD4 and BRD2 by molecules like this compound can disrupt these processes, leading to downstream effects on cell growth, proliferation, and survival, particularly in cancer cells.

BRD4-Mediated Transcriptional Activation

BRD4 is a critical co-activator of transcription. It binds to acetylated histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation of key oncogenes such as MYC. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of these oncogenes.

Caption: BRD4 Signaling Pathway and Inhibition by this compound.

BRD2 and Transcriptional Regulation

BRD2 is also involved in transcriptional control and has been shown to interact with transcription factors like E2F to regulate genes involved in cell cycle progression. It is also implicated in the regulation of inflammatory gene expression. While there is some functional overlap with BRD4, BRD2 has distinct roles in gene regulation. Inhibition of BRD2 can also contribute to the anti-proliferative effects of BET inhibitors.

Caption: BRD2 Signaling and Inhibition by this compound.

References

No Publicly Available Data on Epigenetic Modifications Induced by SJ1461 Treatment

A thorough review of publicly accessible scientific literature and databases has revealed no specific information regarding a compound designated "SJ1461" and its effects on epigenetic modifications. Consequently, the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.

The initial search for "this compound epigenetic modifications" and subsequent related queries did not yield any primary research articles, clinical trial data, or whitepapers detailing the mechanism of action or experimental results for a treatment with this name. General information on epigenetic modifications, such as DNA methylation and histone alterations, is widely available.[1][2][3][4][5] However, these resources do not contain any reference to "this compound."

Without foundational data on the compound , the core requirements of the request, including:

-

Quantitative Data Presentation: Summaries of epigenetic changes.

-

Detailed Experimental Protocols: Methodologies for in vitro or in vivo studies.

-

Signaling Pathway and Workflow Visualization: Diagrams illustrating the molecular interactions and experimental processes.

cannot be fulfilled. The requested technical guide is contingent on the existence of such data in the scientific domain.

It is possible that "this compound" is an internal development name for a compound not yet disclosed in public forums, or a misidentification of another agent. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or await public disclosure of research findings related to this specific compound.

References

The Enigmatic Molecule SJ1461: A Search for Its Scientific Footprint

A comprehensive investigation into the scientific literature and public databases for information regarding the discovery and synthesis of a molecule designated "SJ1461" has yielded no specific results. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public forums, or a potential misnomer.

Despite a thorough search for its discovery, synthesis protocols, quantitative biological data, and associated signaling pathways, no records matching the identifier "this compound" could be retrieved. The scientific community relies on public disclosure through patents, peer-reviewed publications, and conference proceedings to disseminate such information. The absence of "this compound" from these resources prevents the creation of a detailed technical guide as requested.

The initial search strategy aimed to gather comprehensive data points including:

-

Discovery and Origin: Identifying the research group or institution responsible for its initial synthesis and characterization.

-

Synthetic Route: Outlining the chemical reactions and methodologies used to produce this compound.

-

Quantitative Biological Data: Compiling key performance indicators such as IC50, EC50, binding affinity (Kd), and pharmacokinetic profiles.

-

Mechanism of Action: Elucidating the signaling pathways and molecular targets modulated by this compound.

Without any foundational information on this compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of its biological activity.

It is important to note that the search did yield information on the discovery and synthesis of various other novel molecules, highlighting the ongoing efforts in drug discovery and development. These include new derivatives of carnosine with antioxidant properties, homoisoflavonoids as potential treatments for neurodegenerative diseases, 2-cyanoacrylamide derivatives as TAK1 inhibitors, multifunctional 2-styrylbenzothiazoles, and a vast array of cyanopeptolins with protease inhibitory activity. However, none of these compounds are identified as or related to "this compound."

Should information regarding this compound become publicly available, a comprehensive technical guide could be developed. Researchers and professionals interested in this specific molecule are encouraged to consult internal documentation or await its disclosure in the public scientific domain.

Preclinical Profile of SJ1461: A Novel BET Inhibitor for Medulloblastoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for SJ1461, a potent and orally bioavailable bromodomain and extraterminal (BET) inhibitor, in the context of medulloblastoma models. This compound, a thiadiazole derivative developed by researchers at St. Jude Children's Research Hospital and affiliated organizations, has demonstrated significant potential as a therapeutic candidate, particularly for MYC-driven medulloblastoma.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | IC50 (nM) |

| BRD4/BD1 | Biochemical Assay | 6.5 |

| BRD2/BD1 | Biochemical Assay | 1.6 |

| HD-MB03 (Medulloblastoma) | Cell-based Viability Assay | 6.6 |

| NALM-16 (Leukemia) | Cell-based Viability Assay | 3.6 |

| (Data sourced from a summary of Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246)[1] |

Table 2: Pharmacokinetic Profile of this compound in Female CD1 Mice

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Plasma Clearance (Cl) | Intravenous | 1 | 10.6 mL/min/kg |

| Volume of Distribution (Vss) | Intravenous | 1 | 0.8 L/kg |

| Elimination Half-life | Intravenous | 1 | 1.5 h |

| Bioavailability | Oral | 3 or 10 | High (specific value not detailed in summary) |

| (Data sourced from a summary of Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246)[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined in the primary publication by Koravovic, M. et al. While the full text of the publication is required for a complete methodology, this guide provides an overview of the likely experimental approaches based on standard practices for evaluating BET inhibitors in medulloblastoma models.

Biochemical Assays for BRD4/BD1 and BRD2/BD1 Inhibition

-

Principle: These assays measure the ability of this compound to inhibit the binding of bromodomains (BRD4/BD1 and BRD2/BD1) to acetylated histone peptides.

-

Methodology: A common method is a competitive binding assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA.

-

Recombinant bromodomain proteins and a biotinylated, acetylated histone peptide are incubated with a fluorescently labeled antibody or streptavidin-coated donor beads.

-

In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the donor and acceptor molecules into proximity, generating a signal.

-

Increasing concentrations of this compound are added to compete with the acetylated peptide for binding to the bromodomain, leading to a dose-dependent decrease in the signal.

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based Viability Assays

-

Principle: To determine the cytotoxic or cytostatic effects of this compound on medulloblastoma cells.

-

Cell Line: The HD-MB03 cell line, a well-established model for Group 3 MYC-amplified medulloblastoma, was used.[1]

-

Methodology:

-

HD-MB03 cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo Pharmacokinetic Studies

-

Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

-

Animal Model: Female CD1 mice were used for these studies.[1]

-

Methodology:

-

Intravenous (IV) Administration: A single dose of this compound (1 mg/kg) is administered intravenously. Blood samples are collected at various time points post-administration.

-

Oral (PO) Administration: A single dose of this compound (3 or 10 mg/kg) is administered orally via gavage. Blood samples are collected at various time points.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time profiles.

-

Signaling Pathways and Mechanism of Action

As a BET inhibitor, this compound's mechanism of action in medulloblastoma is centered on the epigenetic regulation of gene transcription, particularly the suppression of oncogenic transcriptional programs driven by MYC.

BET Protein Function and Inhibition

BET proteins, most notably BRD4, are "epigenetic readers" that bind to acetylated lysine (B10760008) residues on histone tails. This binding recruits the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

Role in MYC-Amplified Medulloblastoma

In MYC-amplified medulloblastoma, BRD4 plays a critical role in maintaining the high levels of MYC transcription. BRD4 binds to the super-enhancers associated with the MYC gene, driving its expression and promoting tumor cell proliferation and survival.

Mechanism of Action of this compound

This compound, by binding to the bromodomains of BET proteins, competitively inhibits their interaction with acetylated histones. This displacement of BRD4 from chromatin, particularly at the MYC super-enhancers, leads to the downregulation of MYC transcription. The subsequent decrease in MYC protein levels results in cell cycle arrest, apoptosis, and a reduction in tumor cell viability.[2][3][4]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in MYC-amplified medulloblastoma.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

References

- 1. SJ-1461, a novel potent and orally bioavailable BET inhibitor | BioWorld [bioworld.com]

- 2. BET bromodomain protein inhibition is a therapeutic option for medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Bromodomain Inhibition of MYC-Amplified Medulloblastoma [diva-portal.org]

The Emergence of SJ1461: A Potent BET Inhibitor Targeting Oncogene Transcription

For Immediate Release

In the fast-evolving landscape of cancer therapeutics, a novel, orally bioavailable small molecule, SJ1461, has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This thiadiazole derivative demonstrates high-affinity binding to the bromodomains of BRD2 and BRD4, key regulators of oncogene transcription. Preclinical data indicate that this compound effectively suppresses the expression of critical cancer-driving genes, most notably the MYC oncogene, presenting a promising new avenue for the treatment of aggressive malignancies such as acute leukemia and medulloblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on oncogene transcription, and the detailed experimental protocols for its evaluation.

Core Mechanism of Action: Disruption of Transcriptional Machinery

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4.[1][2][3] BRD4 acts as a crucial epigenetic reader, tethering the transcriptional elongation machinery to acetylated histones at super-enhancers, which are large clusters of regulatory elements that drive high-level expression of key oncogenes. By displacing BRD4 from these super-enhancers, this compound effectively disrupts the transcriptional activation of these oncogenes, leading to a downstream reduction in their protein expression.[1]

A primary target of this inhibition is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is deregulated in a majority of human cancers. The suppression of MYC transcription is a hallmark of BET inhibitor activity and a key contributor to their anti-tumor efficacy.

Quantitative Effects on Oncogene Expression

This compound has demonstrated potent inhibitory activity against BET proteins and significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data available for this compound.

| Target | IC50 (nM) |

| BRD2 (BD1) | 1.6 |

| BRD2 (BD2) | 0.1 |

| BRD4 (BD1) | 6.5 |

| BRD4 (BD2) | 0.2 |

| Data sourced from Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246.[2][3] |

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 20 |

| NALM-16 | Acute Lymphoblastic Leukemia | 3.6 |

| MOLM-13 | Acute Myeloid Leukemia | 10.2 |

| HDMB03 | Medulloblastoma | 6.6 |

| D283 | Medulloblastoma | 56.2 |

| Data sourced from Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246.[1][2] |

In the MV4-11 acute myeloid leukemia cell line, treatment with this compound led to a dose-dependent reduction in MYC protein levels. After a 6-hour incubation, 100 nM of this compound reduced MYC protein abundance to approximately 50% of the control levels.[1] At a concentration of 1 µM, MYC protein levels were further reduced to 22% of the control.[1]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound in suppressing oncogene transcription.

Caption: Workflow for assessing MYC protein levels via immunoblotting.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on oncogene transcription.

Cell Viability Assay

-

Cell Lines: MV4-11, NALM-16, MOLM-13, HDMB03, and D283 cells.

-

Seeding Density: Cells are seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve the desired final concentrations.

-

Treatment: Cells are treated with a range of this compound concentrations or a vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Immunoblotting for MYC Protein Expression

-

Cell Culture and Treatment: MV4-11 cells are cultured to a sufficient density and then treated with this compound (e.g., 100 nM and 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 6 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for MYC. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of MYC is normalized to the corresponding loading control.

Conclusion

This compound represents a significant advancement in the development of BET inhibitors. Its high potency, oral bioavailability, and demonstrated efficacy in downregulating the MYC oncogene underscore its potential as a therapeutic agent for a range of cancers. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound. Further studies, including comprehensive transcriptomic analyses and in vivo efficacy models, will be crucial in elucidating the full spectrum of its anti-cancer activity and advancing it towards clinical application.

References

- 1. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SJ-1461, a novel potent and orally bioavailable BET inhibitor | BioWorld [bioworld.com]

- 3. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of BET Inhibitor SJ1461: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of SJ1461, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed as a promising candidate for anticancer therapies, this compound has demonstrated significant oral bioavailability and a favorable pharmacokinetic profile in preclinical studies. This document details its mechanism of action, summarizes key pharmacokinetic parameters, outlines the experimental methodologies used in its evaluation, and provides visual representations of its signaling pathway and experimental workflow.

Introduction to this compound and BET Inhibition

This compound is a small molecule inhibitor derived from the optimization of JQ1-based heterocyclic amides.[1] It exhibits high affinity for the bromodomains of BET proteins, particularly BRD2 and BRD4.[1] BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to these acetylated lysines, BET proteins, notably BRD4, recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of key oncogenes, such as c-Myc.

The overexpression or aberrant activity of c-Myc is a hallmark of many human cancers, driving cellular proliferation and survival. BET inhibitors like this compound function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of the transcriptional apparatus necessary for the expression of c-Myc and other pro-oncogenic genes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of BET Inhibition

The primary mechanism of action for this compound and other BET inhibitors involves the disruption of BRD4-mediated transcription of the c-Myc oncogene. The following diagram illustrates this signaling pathway.

Pharmacokinetic Properties of this compound

Pharmacokinetic studies of this compound were conducted in female CD1 mice to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile following both intravenous and oral administration.[1]

Intravenous Administration

Upon a single intravenous injection, this compound exhibited characteristics of a compound with low plasma clearance and a volume of distribution typical for non-basic compounds.[1]

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice [1]

| Parameter | Value | Unit |

| Dose | 1 | mg/kg |

| Plasma Clearance (Cl) | 10.6 | mL/min/kg |

| Volume of Distribution (Vss) | 0.8 | L/kg |

| Elimination Half-life (t½) | 1.5 | h |

Oral Administration

Subsequent oral administration experiments demonstrated good absorption and high bioavailability for this compound.[1] While the precise values for Cmax, Tmax, AUC, and oral bioavailability from the primary literature (Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246) are not fully detailed in the available abstracts, the qualitative description indicates a favorable profile for oral delivery. The table below summarizes the administered oral doses.

Table 2: Oral Administration Doses of this compound in Mice [1]

| Parameter | Value 1 | Value 2 | Unit |

| Dose | 3 | 10 | mg/kg |

| Cmax | Data not available | Data not available | ng/mL |

| Tmax | Data not available | Data not available | h |

| AUC | Data not available | Data not available | ng·h/mL |

| Oral Bioavailability (F%) | Data not available | Data not available | % |

Note: Detailed quantitative data for oral administration is pending access to the full-text publication.

Experimental Protocols

The following sections describe the general methodologies employed in the in vivo pharmacokinetic evaluation of small molecule inhibitors like this compound.

Animal Studies

-

Species: Female CD1 mice were utilized for the in vivo pharmacokinetic studies.[1]

-

Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): A single dose of 1 mg/kg of this compound was administered intravenously.[1] The compound is typically dissolved in a biocompatible vehicle and administered via the tail vein.

-

Oral (PO): Single doses of 3 mg/kg and 10 mg/kg of this compound were administered orally.[1] The compound is usually formulated as a solution or suspension and administered via oral gavage.

-

Sample Collection and Analysis

The workflow for a typical pharmacokinetic study involves sequential blood sampling and subsequent bioanalysis to determine drug concentrations over time.

-

Blood Sampling: Following drug administration, blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored, typically at -80°C, until analysis.

-

Bioanalytical Method: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant containing the analyte is then analyzed.

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a C18 or similar column.

-

Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for specific and sensitive quantification.

-

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

t½: Elimination half-life.

-

Cl: Clearance.

-

Vss: Volume of distribution at steady state.

-

F%: Oral bioavailability, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Conclusion

This compound is a potent BET inhibitor with a promising preclinical pharmacokinetic profile. The intravenous administration data in mice indicate low clearance and a moderate volume of distribution. Importantly, oral administration results in good absorption and high bioavailability, positioning this compound as a strong candidate for further development as an orally administered anticancer agent. The detailed pharmacokinetic parameters from the oral studies, once fully available, will be crucial for guiding future clinical trial design and dose selection. The methodologies outlined in this guide represent the standard for the preclinical pharmacokinetic evaluation of such novel therapeutic compounds.

References

In-depth Technical Guide: Structural Analysis of Bromodomain Inhibitors

A comprehensive examination of the structural interactions, experimental methodologies, and signaling pathways associated with small molecule inhibitors targeting bromodomains.

Introduction

Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer and inflammation, has made them attractive targets for therapeutic intervention. The development of small molecule inhibitors that specifically target these domains has been a major focus of drug discovery efforts. This guide provides a detailed overview of the structural analysis of these inhibitors when bound to bromodomains, focusing on the quantitative data, experimental protocols, and the intricate signaling pathways they modulate. Although this guide will use examples from well-characterized inhibitors, the principles and methodologies described are broadly applicable to the study of any novel bromodomain inhibitor.

Quantitative Analysis of Inhibitor Binding

The affinity and selectivity of an inhibitor for its target bromodomain are critical parameters in drug development. These are quantitatively assessed using various biophysical techniques. The data below summarizes typical binding affinities for several known bromodomain inhibitors.

| Inhibitor | Target Bromodomain | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| (+)-JQ1 | BRD4(1) | ~50 nM (IC50) | TR-FRET | [1] |

| I-BET762 | BRD4(1) | ~35 nM (IC50) | AlphaScreen | [2] |

| RVX-208 | BET family (BD2 selective) | High micromolar (IC50) | Not Specified | [2] |

| (-)-OXFBD05 | CREBBP | 102 ± 10 nM (Kd) | ITC | [3] |

Experimental Protocols

The structural and functional characterization of bromodomain inhibitors involves a range of sophisticated experimental techniques. Detailed below are the typical methodologies employed.

Protein Expression and Purification

Recombinant expression of bromodomain constructs is typically performed in E. coli. The protein is often expressed as a fusion protein with a tag (e.g., His-tag, GST-tag) to facilitate purification.

Workflow for Protein Expression and Purification:

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). In a typical experiment, a solution of the inhibitor is titrated into a solution containing the bromodomain protein, and the heat released or absorbed upon binding is measured.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the inhibitor-bromodomain complex, revealing the precise binding mode and key molecular interactions.

Crystallography Workflow:

Structural Insights into Inhibitor Binding

Crystal structures of inhibitors bound to bromodomains have revealed a conserved binding mode. The inhibitors typically mimic the acetylated lysine residue of the natural substrate, inserting into a hydrophobic pocket formed by a conserved asparagine and several aromatic residues, often referred to as the WPF shelf.[2] The acetyl-lysine is anchored through a hydrogen bond with the conserved asparagine residue.[1]

The bromodomain fold consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) connected by loop regions.[1][4] The specificity of inhibitors for different bromodomain families is often achieved by exploiting differences in the residues lining the binding pocket and the surrounding loop regions.[2] For instance, achieving selectivity between the closely related BET bromodomains (BRD2, BRD3, BRD4) and other families like CREBBP/EP300 has been a significant challenge due to similarities in their binding sites.[2]

Impact on Signaling Pathways

Bromodomain inhibitors, particularly those targeting the BET family, have been shown to modulate various signaling pathways implicated in cancer and inflammation. By displacing bromodomain-containing proteins from chromatin, these inhibitors can alter gene expression programs.

Simplified BET Inhibitor Signaling Pathway:

Conclusion

The structural analysis of inhibitors bound to bromodomains is a cornerstone of modern drug discovery. The integration of quantitative binding data, detailed experimental protocols, and high-resolution structural information provides a comprehensive understanding of the molecular basis of inhibition. This knowledge is instrumental in the design of next-generation inhibitors with improved potency, selectivity, and therapeutic potential. The continued exploration of the structural and functional consequences of bromodomain inhibition will undoubtedly pave the way for novel treatments for a wide range of human diseases.

References

- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with SJ1461

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1461 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD2 and BRD4.[1][2] As a thiadiazole derivative, this compound has shown promising preclinical activity, making it a compound of interest for in vivo investigation in various disease models.[1] These application notes provide detailed protocols for the dissolution and storage of this compound for in vivo studies, based on its known chemical properties and common practices for similar compounds.

Physicochemical Properties and Solubility

Proper dissolution and formulation are critical for ensuring the bioavailability and efficacy of this compound in vivo. While specific solubility data in a wide range of solvents is not publicly available, its classification as a thiadiazole derivative and a BET inhibitor provides guidance on appropriate vehicle selection. The aqueous solubility of a thiadiazole derivative of this compound has been reported to be 12.0 μM.[2] Given this low aqueous solubility, organic solvents and co-solvent systems are necessary for achieving concentrations suitable for in vivo dosing.

Table 1: Physicochemical and In Vivo Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₈ClN₇OS₂ | MedChemExpress |

| Molecular Weight | 500.06 g/mol | MedChemExpress |

| Aqueous Solubility | 12.0 μM | [2] |

| In Vivo Administration (Mice) | Intravenous (1 mg/kg), Oral (3 or 10 mg/kg) | [1] |

Recommended Solvents and Vehicle Formulations

The selection of a vehicle for in vivo administration of this compound will depend on the route of administration (e.g., intravenous, oral). Based on common practices for poorly soluble BET inhibitors and thiadiazole derivatives, the following vehicle compositions are recommended.

Table 2: Recommended Vehicle Formulations for In Vivo Studies with this compound

| Route of Administration | Recommended Vehicle Composition | Notes |

| Intravenous (IV) Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | This is a common co-solvent system for IV administration of hydrophobic compounds. The final concentration of DMSO should be kept low to minimize toxicity. |

| Oral Gavage (PO) | 0.5% (w/v) Methylcellulose (B11928114) in Water | A suspension in methylcellulose is a standard vehicle for oral administration of compounds with low water solubility. |

| 10% DMSO, 90% Corn Oil | An alternative for oral administration, particularly for compounds with good lipid solubility. |

Note: It is crucial to perform a small-scale solubility test of this compound in the chosen vehicle to ensure complete dissolution or a stable suspension before preparing the final dosing solution. The final formulation should be clear and free of precipitation for intravenous administration. For oral gavage, a homogenous suspension should be maintained.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sterile filters (0.22 μm)

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and total volume.

-

Prepare the vehicle solution:

-

In a sterile vial, combine the required volumes of DMSO, PEG300, and Tween 80.

-

Vortex thoroughly to ensure a homogenous mixture.

-

-

Dissolve this compound:

-

Add the calculated amount of this compound powder to the vehicle mixture.

-

Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but the stability of this compound at elevated temperatures should be considered.

-

-

Add Saline:

-

Slowly add the sterile saline to the dissolved drug solution while vortexing to prevent precipitation.

-

-

Sterile Filtration:

-

Filter the final solution through a 0.22 μm sterile filter into a new sterile vial.

-

-

Storage:

-

Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of this compound for Oral Gavage (PO)

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Mortar and pestle (optional, for particle size reduction)

-

Homogenizer or sonicator

-

Sterile tubes

Procedure:

-

Calculate the required amount of this compound and vehicle.

-

Prepare the 0.5% Methylcellulose vehicle:

-

Slowly add methylcellulose powder to sterile water while stirring vigorously to prevent clumping.

-

Continue stirring until a clear, viscous solution is formed. This may take several hours.

-

-

Prepare the this compound suspension:

-

Weigh the required amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to a fine, uniform consistency.

-

Add a small amount of the methylcellulose vehicle to the powder to form a paste.

-

Gradually add the remaining vehicle while mixing continuously.

-

-

Homogenize the suspension:

-

Use a homogenizer or sonicator to ensure a uniform and stable suspension.

-

-

Storage:

-

Store the suspension at 2-8°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound In Vivo Formulation

Caption: Workflow for preparing this compound for in vivo studies.

Signaling Pathway of BET Inhibition by this compound

Caption: Mechanism of action of this compound via BET protein inhibition.

Stability and Storage Recommendations

-

Stock Solutions: Concentrated stock solutions of this compound in 100% DMSO can be prepared and stored at -20°C or -80°C for several months. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

-

Working Solutions: Aqueous-based formulations for injection should be prepared fresh on the day of use. Suspensions for oral gavage can typically be stored at 2-8°C for up to a week, but stability should be confirmed for longer durations.

-

Protection from Light: As a precautionary measure for a novel compound, it is advisable to protect this compound solutions from direct light.

Safety Precautions

-

Handle this compound powder and solutions in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental requirements. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.

References

Application Notes and Protocols: Targeting Leukemia in Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This document provides detailed application notes and protocols for the utilization of therapeutic compounds in preclinical mouse models of leukemia. Due to the absence of publicly available data for a compound designated "SJ1461" in the context of leukemia research, this report focuses on established experimental agents with well-documented efficacy and methodologies. The protocols and data presented herein are synthesized from peer-reviewed research and are intended to serve as a foundational resource for designing and executing in vivo studies targeting leukemia.

The following sections detail the recommended dosages, treatment regimens, and experimental workflows for compounds that have demonstrated significant anti-leukemic activity in mouse models. All quantitative data are summarized in structured tables for clarity, and key experimental processes are visualized through diagrams to facilitate comprehension and reproducibility.

Data Summary: Compound Dosages in Leukemia Mouse Models

The effective dosage of a therapeutic agent is contingent on the specific mouse model, the type of leukemia, and the experimental endpoint. The following table summarizes dosages for compounds cited in relevant literature.

| Compound | Mouse Model | Leukemia Type | Dosage | Administration Route | Reference |

| PP242 | Balb/cJ (engrafted with p190 cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Dose-dependent | Oral (p.o.) | [1] |

| PP242 | NSG (engrafted with SUP-B15ffLuc cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 60 mg/kg | Oral (p.o.) | [1] |

| PP242 | NSG (engrafted with primary human bone marrow) | Not Specified | 60 mg/kg (5 days/week) | Oral (p.o.) | [1] |

| Dasatinib (B193332) | NSG (engrafted with SUP-B15ffLuc cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.5 mg/kg | Oral (p.o.) | [1] |

| Dasatinib | NSG (engrafted with primary human bone marrow) | Not Specified | 5 mg/kg (5 days/week) | Oral (p.o.) | [1] |

| Rapamycin | NSG (engrafted with SUP-B15ffLuc cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 7.5 mg/kg | Intraperitoneal (i.p.) | [1] |

| Cytarabine | Not Specified | Acute Myeloid Leukemia (AML) | 100 mg/kg | Intraperitoneal (i.p.) | [2] |

| Doxorubicin | Not Specified | Acute Myeloid Leukemia (AML) | 3 mg/kg | Intraperitoneal (i.p.) | [2] |

| Daunorubicin | Balb/c | Not Specified | 0.5 mg/kg (every 48h) | Intraperitoneal (i.p.) | [3] |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model of B-ALL

This protocol is adapted from studies utilizing the TORC1/2 inhibitor PP242 in immunodeficient mice engrafted with human leukemia cells.[1]

Objective: To evaluate the anti-leukemic activity of a test compound in a mouse model of B-ALL.

Materials:

-

NSG (NOD scid gamma) mice

-

SUP-B15ffLuc (firefly luciferase-expressing) human B-ALL cell line

-

Test compound (e.g., PP242)

-

Vehicle control

-

Dasatinib (optional, as a positive control)

-

D-Luciferin

-

Bioluminescent imaging system

-

Standard animal housing and handling equipment

Procedure:

-

Cell Culture: Culture SUP-B15ffLuc cells according to the supplier's recommendations.

-

Xenograft Establishment:

-

Resuspend SUP-B15ffLuc cells in a sterile phosphate-buffered saline (PBS) solution.

-

Inject 1 x 106 cells intravenously (i.v.) into each NSG mouse.

-

-

Tumor Burden Monitoring:

-

Beginning 7 days post-injection, monitor leukemia engraftment via bioluminescent imaging.

-

Inject mice intraperitoneally with D-Luciferin (150 mg/kg).[2]

-

Anesthetize the mice and acquire images using a bioluminescent imaging system.

-

-

Treatment Initiation:

-

Once a detectable tumor burden is established, randomize mice into treatment and control groups.

-

Administer the test compound (e.g., PP242 at 60 mg/kg) and vehicle control daily via oral gavage.

-

If using a positive control, administer dasatinib at 2.5 mg/kg daily via oral gavage.[1]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor burden weekly using bioluminescent imaging.

-

Record animal body weight and clinical signs of toxicity.

-

At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).

-

References

- 1. Effective and selective targeting of Ph+ leukemia cells using a TORC1/2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Detecting BRD4 Degradation Induced by SJ1461

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein that plays a critical role in regulating the transcription of oncogenes such as c-Myc.[1] Its involvement in various cancers has made it a significant target for therapeutic development.[1] Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins like BRD4.[2]

This document provides a detailed protocol for detecting and quantifying the degradation of BRD4 in cultured cells following treatment with SJ1461, a putative novel BRD4 degrader. While specific information on this compound is not widely available in the public domain, this protocol is based on the established methodology for characterizing similar BRD4-targeting PROTACs.[1][3] These bifunctional molecules work by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[4] Western blotting is a fundamental technique to confirm and quantify the extent of target protein degradation.[3]

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

This compound is presumed to function as a heterobifunctional PROTAC. This mechanism involves the formation of a ternary complex between BRD4, this compound, and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.[3] The degradation of BRD4 leads to the downregulation of its target genes, which can result in anti-proliferative effects in cancer cells.[1]

Quantitative Data Summary

The following table presents representative data from a dose-response experiment with a known BRD4 degrader, dBET6, in HepG2 cells after an 8-hour treatment. This data illustrates the expected outcome of a Western blot experiment designed to quantify BRD4 degradation. The band intensities of BRD4 are normalized to a loading control (e.g., α-Tubulin or GAPDH) and then expressed as a percentage of the vehicle-treated control (DMSO).

| Treatment Concentration | Normalized BRD4 Level (% of Control) | Standard Deviation |

| Vehicle (DMSO) | 100% | ± 5.2% |

| 1 nM dBET6 | 85% | ± 4.8% |

| 10 nM dBET6 | 55% | ± 6.1% |

| 23.32 nM dBET6 (DC50) | 50% | ± 5.5% |

| 100 nM dBET6 | 20% | ± 3.9% |

| 1 µM dBET6 | <10% | ± 2.5% |

Note: This data is representative and is based on the reported DC50 value for the reference compound dBET6. Actual results with this compound will vary depending on the compound's potency, the cell line used, and the experimental conditions.

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol details the steps for treating cultured cells with this compound and analyzing the subsequent degradation of BRD4 protein levels via Western blot.

Materials and Reagents

-

Cell Line: A human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, THP-1, or HepG2).[1]

-

Compound: this compound (stock solution in DMSO).

-

Control Compounds: DMSO (vehicle control), a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[1]

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Buffers and Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit (e.g., BCA or Bradford assay).

-

4X Laemmli Sample Buffer.[1]

-

Tris-Glycine SDS-PAGE gels (or pre-cast gels).

-

Transfer Buffer.

-

PVDF or Nitrocellulose Membranes.[1]

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST).[1]

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Anti-BRD4 antibody.

-

Anti-GAPDH, Anti-β-actin, or Anti-α-Tubulin antibody (for loading control).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[3]

-

Enhanced Chemiluminescence (ECL) Substrate.[3]

-

Experimental Workflow

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing with SJ1461 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1461 is a novel, selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. By targeting the ATP-binding domain of JAKs, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. The JAK-STAT signaling pathway is a critical regulator of gene expression involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.

Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide binding patterns of transcription factors and the distribution of histone modifications.[1] This document provides detailed protocols for utilizing ChIP-seq to elucidate the effects of this compound on the chromatin landscape. Specifically, it outlines methods to assess changes in the binding of STAT3, a key downstream effector of the JAK-STAT pathway, to its target gene promoters and enhancers following this compound treatment. Understanding how this compound modulates the epigenome can provide crucial insights into its therapeutic mechanism of action.

Signaling Pathway of this compound Inhibition

This compound exerts its effects by inhibiting the JAK-STAT signaling cascade. This pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they bind to specific DNA sequences to regulate gene expression. This compound disrupts this process by inhibiting JAK-mediated phosphorylation of STATs.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Design and Workflow

A typical ChIP-seq experiment to investigate the effects of this compound involves treating cells with the compound and a vehicle control. Following treatment, cells are cross-linked to preserve protein-DNA interactions. The chromatin is then extracted and fragmented, and an antibody specific to the protein of interest (e.g., STAT3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and prepared for next-generation sequencing.

Caption: Overall workflow for ChIP-sequencing with this compound treatment.

Detailed Protocols

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cell line at an appropriate density to achieve 80-90% confluency at the time of harvesting.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture media to the desired final concentration.

-

Treat cells with this compound-containing media or vehicle control (media with the same concentration of solvent) for the predetermined duration.

-

-

Cross-linking:

-

Add formaldehyde directly to the culture media to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate at room temperature for 10 minutes with gentle shaking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping and transfer to a conical tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

II. Chromatin Immunoprecipitation

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Incubate on ice for 15 minutes.

-

Fragment the chromatin to an average size of 150-900 bp using sonication.[2] The optimal sonication conditions should be empirically determined for each cell line and instrument.[2]

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing the sheared chromatin) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Save a small aliquot of the pre-cleared chromatin as the "input" control.

-

Add a ChIP-validated antibody against the target protein (e.g., STAT3) to the remaining chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[2]

-

-

Washing and Elution:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluted samples and the input control to reverse the formaldehyde cross-links. Incubate at 65°C for at least 6 hours.

-

Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

-

Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or a commercial DNA purification kit.[3]

-

III. Library Preparation and Sequencing

-

DNA Quantification and Quality Control:

-

Quantify the purified ChIP DNA and input DNA using a fluorometric method (e.g., Qubit).

-

Assess the size distribution of the DNA fragments using a Bioanalyzer or similar instrument.

-

-

Library Preparation:

-

Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared libraries on an appropriate platform (e.g., Illumina). The required sequencing depth will depend on the genome size and the abundance of the target protein.

-

Data Presentation and Analysis

The analysis of ChIP-seq data involves aligning the sequencing reads to a reference genome, followed by peak calling to identify regions of enrichment. Differential binding analysis is then performed to compare the binding patterns between this compound-treated and vehicle-treated samples.

Caption: Logical flow of the experimental design and data analysis.

Quantitative Data Summary

Table 1: ChIP-seq Library Quality Control

| Sample ID | Treatment | DNA Concentration (ng/µL) | Average Fragment Size (bp) |

| CTRL_STAT3_Rep1 | Vehicle | 1.2 | 250 |

| CTRL_STAT3_Rep2 | Vehicle | 1.5 | 265 |

| SJ1461_STAT3_Rep1 | This compound | 0.8 | 255 |

| SJ1461_STAT3_Rep2 | This compound | 0.9 | 270 |

| CTRL_Input_Rep1 | Vehicle | 15.0 | 260 |

| SJ1461_Input_Rep1 | This compound | 14.5 | 275 |

Table 2: Summary of STAT3 Differential Binding Analysis

| Comparison | Total Peaks | Significantly Up-regulated Peaks (FDR < 0.05) | Significantly Down-regulated Peaks (FDR < 0.05) |

| This compound vs. Vehicle | 45,872 | 1,234 | 8,765 |

These tables provide a clear and concise summary of the quantitative data obtained from the ChIP-seq experiment, allowing for easy comparison between the this compound-treated and control groups. The results would indicate a significant reduction in STAT3 binding at thousands of genomic loci upon this compound treatment, consistent with its proposed mechanism of action. Further analysis of the genes associated with these differential binding sites would reveal the biological pathways modulated by this compound.

References

Application Notes and Protocols for High-Throughput Screening of SJ1461, a Novel p53-MDM2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[3][4] Therefore, the inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.[2][4]

This document provides detailed application notes and protocols for setting up a high-throughput screen (HTS) to identify and characterize small molecule inhibitors of the p53-MDM2 interaction, featuring the hypothetical compound SJ1461 as a lead molecule. The described assays are designed to be robust, scalable, and suitable for the screening of large compound libraries.

Signaling Pathway

The p53-MDM2 signaling pathway is a key regulator of cellular stress response. Under normal conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation. Cellular stress, such as DNA damage, activates signaling cascades that lead to the phosphorylation of p53 and MDM2, disrupting their interaction. This stabilizes p53, allowing it to induce the expression of target genes that mediate cell cycle arrest, DNA repair, or apoptosis. Small molecule inhibitors like this compound are designed to mimic the effect of these stress signals by directly blocking the p53-MDM2 interaction.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The high-throughput screening workflow is designed to efficiently identify and validate potent inhibitors of the p53-MDM2 interaction from a large compound library. The process begins with a primary screen using a biochemical assay, followed by a secondary, cell-based validation assay for the initial hits. Confirmed hits then proceed to dose-response analysis to determine their potency.

Caption: Workflow for high-throughput screening and validation of p53-MDM2 inhibitors.

Data Presentation

The following table summarizes the quantitative data for the hypothetical lead compound this compound in comparison to a known p53-MDM2 inhibitor, Nutlin-3, and a negative control.

| Compound | Primary Screen (AlphaLISA) IC50 (nM) | Secondary Screen (Cell-Based) EC50 (nM) | Cytotoxicity (CC50, µM) |

| This compound | 85 | 250 | > 50 |

| Nutlin-3 | 150 | 400 | > 50 |

| Negative Control | > 100,000 | > 100,000 | > 100 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - AlphaLISA Assay

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the disruption of the p53-MDM2 interaction.

Materials:

-

Recombinant human p53 protein

-

Recombinant human MDM2 protein

-

AlphaLISA anti-tag acceptor beads

-

Streptavidin-coated donor beads

-

Biotinylated p53-binding peptide

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well white microplates

-

Compound library, including this compound and controls

Procedure:

-

Prepare the compound plates by dispensing 50 nL of each compound from the library into the wells of a 384-well microplate. Include wells with positive (known inhibitor, e.g., Nutlin-3) and negative (DMSO) controls.

-

Prepare a master mix of the MDM2 protein and AlphaLISA acceptor beads in assay buffer. Dispense 10 µL of this mix into each well of the compound plate.

-

Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the MDM2 protein.

-

Prepare a master mix of the biotinylated p53 peptide and streptavidin-coated donor beads in assay buffer. Dispense 10 µL of this mix into each well.

-

Seal the plate and incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader at an excitation of 680 nm and an emission of 520-620 nm.